
6,6'-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two oxazoline rings and a bipyridine core, making it a valuable ligand in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids under acidic conditions.
Coupling with Bipyridine: The oxazoline intermediates are then coupled with a bipyridine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine core and the oxygen atoms in the oxazoline rings. This coordination can stabilize metal ions in specific oxidation states and geometries, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler analog without the oxazoline rings, commonly used as a ligand in coordination chemistry.
4,4’-Di-tert-butyl-2,2’-bipyridine: A derivative with bulky tert-butyl groups that provide steric hindrance and influence the coordination environment.
6,6’-Dimethyl-2,2’-bipyridine: A compound with methyl groups at the 6,6’ positions, affecting the electronic properties of the bipyridine core.
Uniqueness
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is unique due to the presence of the oxazoline rings, which provide additional coordination sites and influence the overall geometry and reactivity of the metal complexes formed. This makes it a versatile ligand for various applications in catalysis and material science.
Propiedades
Fórmula molecular |
C28H38N4O2 |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-yl-2-[2-[6-[6-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]pyridin-2-yl]pyridin-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H38N4O2/c1-17(2)21-15-33-25(31-21)27(5,6)23-13-9-11-19(29-23)20-12-10-14-24(30-20)28(7,8)26-32-22(16-34-26)18(3)4/h9-14,17-18,21-22H,15-16H2,1-8H3/t21-,22-/m1/s1 |
Clave InChI |
FNDWKYXYVBLTOP-FGZHOGPDSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC(=N2)C3=NC(=CC=C3)C(C)(C)C4=N[C@H](CO4)C(C)C |
SMILES canónico |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC(=N2)C3=NC(=CC=C3)C(C)(C)C4=NC(CO4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


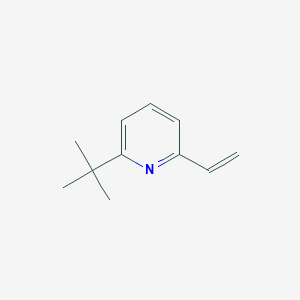
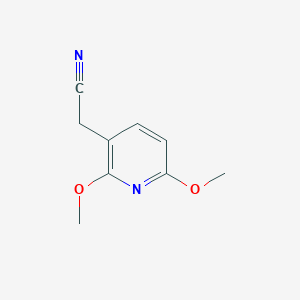

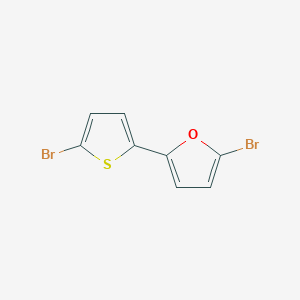

![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
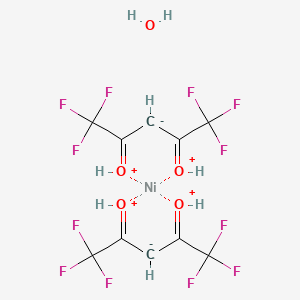
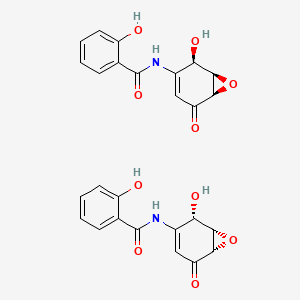

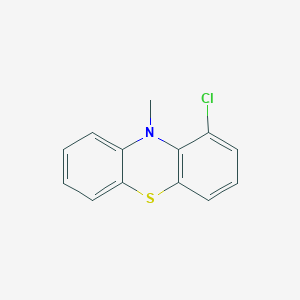

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)


